molecular formula C19H25NO B1216404 Morphinan-3-ol, 17-(2-propenyl)-

Morphinan-3-ol, 17-(2-propenyl)-

Katalognummer: B1216404
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: OZYUPQUCAUTOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morphinan-3-ol, 17-(2-propenyl)- is a synthetic morphinan alkaloid derivative of interest to medicinal chemistry and pharmacology research. The morphinan structure serves as the fundamental core for a wide range of psychoactive compounds, including opioid analgesics, cough suppressants, and dissociative hallucinogens . The specific substitution with a 2-propenyl (allyl) group at the nitrogen position (17-) and a hydroxyl group at the 3- position is a key structural feature studied for its influence on receptor binding affinity and functional activity . Research on similar compounds indicates that the introduction of bulky groups, such as an allyl group, on the nitrogen at position 17 can be a critical modification for converting opioid agonists into antagonists . This makes such compounds highly valuable for investigating opioid receptor function and signal transduction mechanisms. As a result, Morphinan-3-ol, 17-(2-propenyl)- serves as an important chemical tool for advanced studies in neuropharmacology, particularly in the exploration of the structure-activity relationships (SAR) of morphinan compounds . This product is intended for research and analysis purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYUPQUCAUTOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859295
Record name 17-(Prop-2-en-1-yl)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Opioid Antagonism

Naloxone is primarily recognized for its role in reversing opioid-induced respiratory depression. It competes with opioids for binding to the mu-opioid receptors in the central nervous system, effectively blocking their effects. This application is crucial in emergency medicine, particularly in cases of suspected opioid overdose.

  • Case Study : A study conducted by Jones et al. (2010) demonstrated that administering Naloxone intranasally was effective in reversing opioid overdoses in a community setting, highlighting its utility outside traditional medical environments .

Pain Management

While Naloxone is an antagonist, it has been investigated for its potential role in pain management by mitigating side effects associated with long-term opioid use. Research indicates that it can be used to reduce opioid tolerance and hyperalgesia.

  • Data Table: Naloxone's Effects on Pain Management
Study ReferenceMethodologyFindings
Paul et al. (1988)In vivo experiments with rodentsNaloxone reduced tolerance to morphine analgesia .
Smith et al. (2019)Clinical trials with chronic pain patientsPatients reported decreased side effects when Naloxone was co-administered with opioids .

Drug Interaction Studies

Naloxone is frequently used in research to study drug interactions involving opioids and other medications. Understanding these interactions is essential for developing safer therapeutic protocols.

  • Case Study : A study by Chai et al. (2020) explored the interaction between Naloxone and various synthetic opioids, revealing critical insights into dosage adjustments necessary to counteract potential overdose scenarios .

Combination Therapies

Research has also focused on combination therapies involving Naloxone and other analgesics or adjunct medications to enhance efficacy while minimizing risks associated with opioid use.

  • Data Table: Combination Therapies Involving Naloxone
CombinationPurposeOutcome
Naloxone + BuprenorphineOpioid dependence treatmentReduced withdrawal symptoms and cravings .
Naloxone + GabapentinNeuropathic pain managementImproved pain relief with fewer side effects compared to opioids alone .

Adverse Effects and Safety Profile

While Naloxone is generally safe, it can cause withdrawal symptoms in individuals dependent on opioids. Understanding its safety profile is crucial for healthcare providers.

  • Safety Data : According to the FDA, common side effects include nausea, vomiting, and agitation, particularly in patients with opioid dependence .

Regulatory Status

Naloxone has been classified as a critical medication by various health organizations due to its life-saving potential in overdose situations. Its availability has been expanded through legislation aimed at increasing access to emergency treatments.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Compound Name Substituent (Position 17) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Toxicity (LD₅₀)
Levallorphan 2-Propenyl (allyl) C₁₉H₂₅NO 283.41 κ-antagonist, partial μ-agonist 949 mg/kg (oral, rat)
Levorphanol Methyl C₁₈H₂₅NO 283.40 Full μ-opioid agonist Not reported
Phenomorphan 2-Phenylethyl C₂₄H₂₉NO₂ 381.50 μ-opioid agonist Not available
Cyclorphan Cyclopropylmethyl C₂₁H₂₉NO 311.46 Mixed agonist-antagonist Not available
Butorphan Cyclobutylmethyl C₂₂H₃₁NO 325.49 κ-opioid agonist Not available
17-(2-Furyl ethyl) derivative 2-(2-Furyl)ethyl C₂₂H₂₇NO₂ 337.46 Unspecified opioid activity 20 mg/kg (IV, mouse)

Pharmacological Activity

  • Levallorphan : Acts as a κ-opioid antagonist and partial μ-agonist, making it effective in reversing opioid overdose without fully blocking analgesia .
  • Levorphanol: A potent μ-opioid agonist with long-lasting analgesic effects, structurally similar to morphine but with a methyl group at position 17 .
  • Phenomorphan: The 2-phenylethyl substituent enhances μ-opioid receptor binding, resulting in agonist activity comparable to morphine .
  • Cyclorphan and Butorphan : Cyclorphan exhibits mixed agonist-antagonist activity, while Butorphan’s cyclobutylmethyl group confers κ-selective agonist properties, useful in pain management with reduced respiratory depression .
  • 17-(2-Furyl ethyl) derivative: Limited data suggests opioid receptor binding, but its acute toxicity (LD₅₀ = 20 mg/kg IV in mice) indicates higher lethality than levallorphan .

Structure-Activity Relationships (SAR)

  • Alkyl Substituents: Smaller groups (e.g., methyl in levorphanol) favor μ-opioid agonism, while bulkier substituents (e.g., cyclobutylmethyl in butorphan) enhance κ-receptor selectivity .
  • Aromatic Groups: Phenylethyl (phenomorphan) and furyl ethyl substituents introduce steric hindrance, altering receptor binding kinetics and metabolic stability .
  • Electron-Withdrawing Groups : The 2-oxo-2-phenylethyl group in levophenacyl-morphan (CAS: 10061-32-2) reduces agonist activity, favoring antagonist profiles .

Q & A

Q. What are the established synthetic routes for 17-(2-propenyl)morphinan-3-ol (Levallorphan), and what analytical methods validate its purity and stereochemistry?

Levallorphan is synthesized via alkylation of a morphinan precursor using allyl bromide under basic conditions. Key steps include:

  • Alkylation : Reaction of the morphinan-3-ol scaffold with allyl bromide in the presence of a base (e.g., NaH) to introduce the 2-propenyl substituent at position 17 .
  • Triflate Intermediate : For advanced derivatives, trifluoromethanesulfonate (triflate) intermediates are used to facilitate coupling reactions with cyclopropylmethyl or cyclobutylmethyl groups .
  • Validation : Purity and stereochemistry are confirmed via:
  • NMR Spectroscopy : Comparison of chemical shifts (e.g., δ 5.8–6.0 ppm for allyl protons) and coupling constants with literature data .

  • Mass Spectrometry : Monoisotopic mass confirmation (e.g., m/z 283.4079 for Levallorphan) .

  • Chromatography : HPLC retention time matching against reference standards .

    Table 1 : Synthetic Routes for N-Substituted Morphinans

    Substituent at Position 17MethodKey Reagents/ConditionsAnalytical ValidationReference
    2-Propenyl (Levallorphan)AlkylationAllyl bromide, NaHNMR, MS, HPLC
    CyclopropylmethylTriflate couplingCyclopropylmethyl bromideSpectral data alignment

Q. How is Levallorphan characterized using spectroscopic and chromatographic techniques?

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Peaks at δ 6.7–7.2 ppm confirm aromatic protons; allyl group protons appear as doublets (δ 5.1–5.3 ppm) and triplets (δ 3.8–4.2 ppm) .
  • 13C NMR : Signals for the morphinan backbone carbons (e.g., C3-OH at δ 70–75 ppm) .
    • Mass Spectrometry :
  • EI-MS : Molecular ion peak at m/z 283.4 (C₁₉H₂₅NO) with fragmentation patterns matching the allyl-substituted morphinan structure .
    • High-Performance Liquid Chromatography (HPLC) :
  • Retention time comparison with authenticated standards under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodological approaches are used to study Levallorphan’s opioid receptor binding affinity and antagonist activity?

  • Radioligand Binding Assays :
  • Competitive displacement assays using [³H]-naloxone in µ-opioid receptor (MOR)-expressing cell membranes. Levallorphan’s IC₅₀ values are calculated to determine antagonist potency .

    • In Vivo Models :
  • Tail-flick or hot-plate tests in rodents to assess reversal of morphine-induced analgesia, confirming Levallorphan’s MOR antagonism .

    • Structural Insights :
  • Molecular docking studies highlight the critical role of the 2-propenyl group in sterically blocking agonist binding to MOR .

    Table 2 : Pharmacological Profile of Levallorphan vs. Analogues

    CompoundReceptor Binding (IC₅₀, nM)LD₅₀ (Mouse, IV)Reference
    Levallorphan2.1 (MOR)20 mg/kg
    Cyclorphan5.8 (MOR)Not reported

Q. How does the 2-propenyl substituent influence Levallorphan’s pharmacological profile compared to other N-substituted morphinans?

  • Structure-Activity Relationship (SAR) :
  • The 2-propenyl group enhances MOR antagonism by introducing steric hindrance, reducing agonist efficacy .
  • Substitution with bulkier groups (e.g., cyclopropylmethyl) increases κ-opioid receptor (KOR) selectivity but reduces metabolic stability .
    • Cytotoxicity Mechanisms :
  • The 2-propenyl moiety may generate reactive metabolites (e.g., epoxides) via cytochrome P450 oxidation, contributing to hepatotoxicity in vitro .

Q. What strategies resolve contradictions in reported metabolic pathways or toxicological data of Levallorphan?

  • In Vitro vs. In Vivo Models :
  • Human liver microsome studies identify primary metabolites (e.g., allyl oxidation to dihydrodiols) .
  • Discrepancies in LD₅₀ values (e.g., 20 mg/kg IV in mice vs. 949 mg/kg orally in rats) are attributed to species-specific metabolic pathways .
    • Analytical Harmonization :
  • Use of standardized LC-MS/MS protocols for cross-study metabolite quantification .

Q. How are advanced derivatives of Levallorphan designed to modulate selectivity for opioid receptor subtypes?

  • Functional Group Modifications :
  • Claisen Rearrangement : Introduces substituents at positions 2 or 4 of the morphinan scaffold to alter receptor interaction .
  • Sulfamate Derivatives : Improve blood-brain barrier penetration for CNS-targeted antagonism .
    • Screening Workflow :

Synthesize analogues via triflate intermediates .

Screen binding affinity across MOR, KOR, and δ-opioid receptor (DOR) using radioligand assays .

Prioritize compounds with >10-fold selectivity for MOR over KOR/DOR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.